molecular formula C16H11N3O2S B11328634 N-(2,1,3-benzothiadiazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11328634
M. Wt: 309.3 g/mol
InChI Key: NTTUVBAZWWOAED-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety fused with a benzofuran ring, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiadiazole Intermediate: The initial step involves the synthesis of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Benzofuran Ring Formation: The benzofuran ring is synthesized separately, often starting from salicylaldehyde derivatives through cyclization reactions.

    Coupling Reaction: The final step involves coupling the benzothiadiazole intermediate with the benzofuran derivative under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiadiazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-5-yl)-2-chlorophenoxyacetamide
  • N-(2,1,3-benzothiadiazol-5-yl)-2-thiophenecarboxamide
  • N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide

Uniqueness

Compared to similar compounds, N-(2,1,3-benzothiadiazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of the benzothiadiazole and benzofuran moieties. This structural feature imparts distinct chemical and physical properties, making it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H11N3O2S/c1-9-11-4-2-3-5-14(11)21-15(9)16(20)17-10-6-7-12-13(8-10)19-22-18-12/h2-8H,1H3,(H,17,20)

InChI Key

NTTUVBAZWWOAED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=NSN=C4C=C3

Origin of Product

United States

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